2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
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Overview
Description
2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, carboxyl, and pteridine moieties. These functional groups contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pteridine ring: This is typically achieved through the condensation of appropriate diamines with formyl or acyl derivatives.
Introduction of the dichloro and amino groups: Chlorination and subsequent amination reactions are employed to introduce the dichloro and amino functionalities on the benzoyl ring.
Coupling reactions: The final step involves coupling the pteridine derivative with the benzoyl intermediate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while substitution reactions can introduce various groups at the dichloro positions.
Scientific Research Applications
2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of advanced materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3′-dichloro-4,4′-diaminodiphenylmethane (MOCA): Used in the preparation of high-quality polyurethane and epoxy resin.
4,4′-diaminodiphenyl methane (MDA): An important additive in the preparation of polyurethane and thermosets.
3,3′-dimethyl-4,4′-diamino diphenylmethane (MDT): Used as a curing agent in the preparation of electric cables and wires.
Uniqueness
2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid is unique due to its combination of pteridine and benzoyl moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C20H20Cl2N8O6 |
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Molecular Weight |
539.3 g/mol |
IUPAC Name |
2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20Cl2N8O6/c1-30(6-11-18(34)28-16-13(25-11)15(23)27-20(24)29-16)14-8(21)4-7(5-9(14)22)17(33)26-10(19(35)36)2-3-12(31)32/h4-5,10H,2-3,6H2,1H3,(H,26,33)(H,31,32)(H,35,36)(H5,23,24,27,28,29,34) |
InChI Key |
OMIDGYJIJHQJTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
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